molecular formula C12H13N5O2 B2417550 N-{4-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)amino]phenyl}acetamide CAS No. 879640-78-5

N-{4-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)amino]phenyl}acetamide

Cat. No.: B2417550
CAS No.: 879640-78-5
M. Wt: 259.269
InChI Key: LWYYGHLZEYFIJQ-UHFFFAOYSA-N
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Description

N-{4-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)amino]phenyl}acetamide is a chemical compound with a complex structure that includes a triazine ring, a phenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)amino]phenyl}acetamide typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the phenyl group and the acetamide moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a more hydrogenated product.

Scientific Research Applications

N-{4-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)amino]phenyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its possible anti-inflammatory and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-{4-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-triamino-2,4,6-trinitrobenzene (TATB): Known for its stability and use in explosives.

    2-fluoro-1,3-diamino-4,6-dinitrobenzene (ZXC-7): Similar structure with notable thermal stability and explosive properties.

    2-fluoro-1,3,5-triamino-4,6-dinitrobenzene (ZXC-8): Another thermally stable compound with outstanding properties.

Uniqueness

N-{4-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)amino]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c1-7-11(19)15-12(17-16-7)14-10-5-3-9(4-6-10)13-8(2)18/h3-6H,1-2H3,(H,13,18)(H2,14,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYYGHLZEYFIJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)NC2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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